6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure combining oxadiazole and triazolopyridine moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
The synthesis of 6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring, followed by the formation of the triazolopyridine core through cyclization reactions involving nitrogen-containing reagents . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies demonstrating its efficacy against various cancer cell lines.
Material Science: The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: Its ability to interact with specific enzymes and receptors has made it a valuable tool in studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival . By binding to the active site of EGFR, this compound can disrupt signaling pathways, leading to reduced cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
2-methoxy-N-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-amine: Exhibits similar structural features and has been studied for its biological activities.
[5-(1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridines: These compounds share the oxadiazole and triazole moieties and have been synthesized for various applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a versatile compound for research and development.
Properties
Molecular Formula |
C14H9N5O2 |
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Molecular Weight |
279.25 g/mol |
IUPAC Name |
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C14H9N5O2/c20-14-17-16-11-7-6-10(8-19(11)14)13-15-12(18-21-13)9-4-2-1-3-5-9/h1-8H,(H,17,20) |
InChI Key |
CIVHGRITFWYLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN4C(=NNC4=O)C=C3 |
Origin of Product |
United States |
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